![molecular formula C13H11ClN4O2S B2676397 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-89-9](/img/structure/B2676397.png)
5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and have been identified as strategic compounds for optical applications . They have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The reaction mass efficiency (RME) values found for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were in the range of 40–53% . A specific synthetic route for a related compound involved using 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain an intermediate, which was then reduced and acylated with phenyl chloroformate to obtain another intermediate, and finally reacted with heterocyclic compounds to obtain the final product .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring and a pyrimidine ring . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at position 7 on the fused ring . EDGs favor large absorption/emission intensities, while these intensities remain low with EWGs .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They allow good solid-state emission intensities in these compounds and thus, solid-state emitters can be designed by proper structural selection . A related compound was found to exhibit excellent thermal stability .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Compounds with structural similarities to 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide have been evaluated for their anticancer properties. Notably, sulfonamide derivatives bearing pyrazole, pyrimidine, and pyridine moieties have shown promising anticancer activity against human tumor breast cell lines, with IC50 values ranging from 49.5 to 70.2 μM. These findings suggest potential therapeutic applications in breast cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, novel pyrazolopyrimidines bearing the benzenesulfonamide moiety have demonstrated potent cytotoxic activity against MCF-7 and HepG2 cell lines, indicating their potential as effective anticancer agents (Hassan et al., 2017).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives, including those related to the chemical structure , have exhibited significant antimicrobial and antifungal activities. For instance, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have shown considerable antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018). This highlights their potential utility in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Corrosion Inhibition
A study on azopyrazole-benzenesulfonamide derivatives, including compounds structurally akin to this compound, has explored their application as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated high inhibition efficiency, suggesting their potential for industrial applications in corrosion protection (Mostfa et al., 2020).
Anti-Malarial Activity
Pyrazolopyridine-sulfonamide derivatives have been synthesized and tested against Plasmodium falciparum, showcasing in vitro activity against the chloroquine-resistant clone W2. These compounds exhibit IC50 values ranging from 3.46 to 9.30μM, with derivatives having specific substituents showing the lowest IC50 values. This indicates their potential as novel antimalarial agents, offering a promising direction for overcoming resistance in P. falciparum (Silva et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-2-3-10(14)6-12(9)21(19,20)17-11-7-15-13-4-5-16-18(13)8-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIWPXMIIOHOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)
![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)
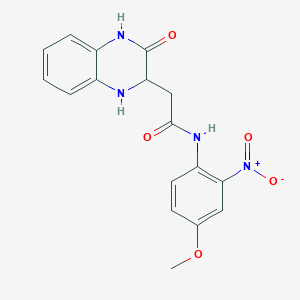
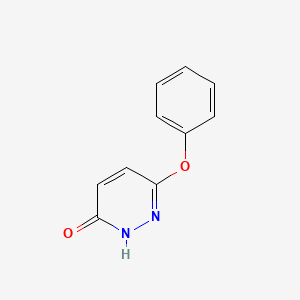
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)

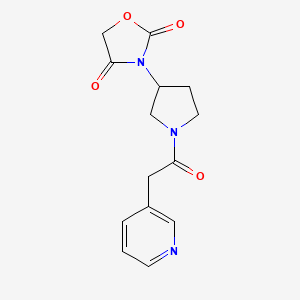

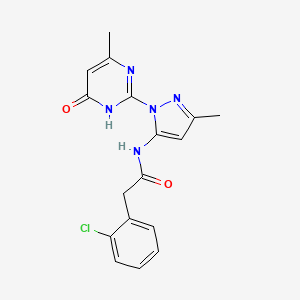
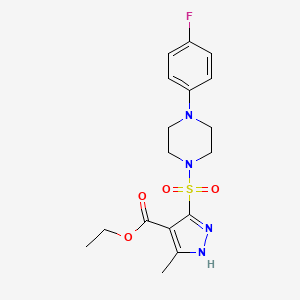
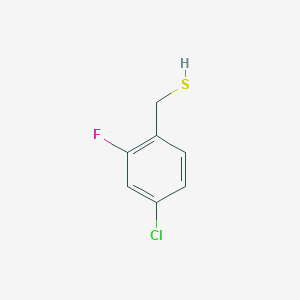
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2676337.png)
